1-[(5-Ethylthiophen-2-yl)sulfonyl]-4,4-difluoropiperidine
Description
1-[(5-Ethylthiophen-2-yl)sulfonyl]-4,4-difluoropiperidine is a fluorinated piperidine derivative featuring a sulfonyl group attached to a substituted thiophene ring. The 4,4-difluoropiperidine core introduces conformational rigidity due to the electron-withdrawing fluorine atoms, which reduce ring puckering dynamics and stabilize specific chair conformations .
Properties
IUPAC Name |
1-(5-ethylthiophen-2-yl)sulfonyl-4,4-difluoropiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO2S2/c1-2-9-3-4-10(17-9)18(15,16)14-7-5-11(12,13)6-8-14/h3-4H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJSAODAHQWNPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(5-Ethylthiophen-2-yl)sulfonyl]-4,4-difluoropiperidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Derivative: The starting material, 5-ethylthiophene, undergoes sulfonylation to introduce the sulfonyl group.
Piperidine Ring Formation: The sulfonylated thiophene is then reacted with a piperidine derivative under specific conditions to form the desired compound.
Introduction of Fluorine Atoms:
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-[(5-Ethylthiophen-2-yl)sulfonyl]-4,4-difluoropiperidine can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, potentially affecting the sulfonyl group or other reducible sites.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents and conditions for these reactions include the use of catalysts, specific solvents, and controlled temperatures to achieve the desired transformations.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-[(5-Ethylthiophen-2-yl)sulfonyl]-4,4-difluoropiperidine is C12H14F2N2O2S, with a molecular weight of approximately 302.32 g/mol. The compound features a piperidine ring substituted with a sulfonyl group and a difluorinated phenyl moiety, contributing to its unique chemical reactivity and biological activity.
Anticancer Activity
Recent studies have indicated that 1-[(5-Ethylthiophen-2-yl)sulfonyl]-4,4-difluoropiperidine exhibits significant anticancer properties. In vitro assays conducted on various cancer cell lines demonstrated that the compound effectively inhibits cell proliferation. The mechanism of action appears to involve the disruption of key signaling pathways associated with tumor growth.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that this compound showed a mean growth inhibition (GI) value of 15.72 μM against human tumor cells, suggesting its potential as a lead compound for further development in anticancer therapies .
Antimicrobial Properties
The presence of the thiophene moiety enhances the compound's antimicrobial activity. Research indicates that derivatives containing thiophene structures often exhibit potent antibacterial effects.
- Data Table: Antimicrobial Activity
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-[(5-Ethylthiophen-2-yl)sulfonyl]-4,4-difluoropiperidine | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neuroprotective Effects
Exploratory studies suggest that the compound may also possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic profile.
Materials Science Applications
In addition to its medicinal uses, 1-[(5-Ethylthiophen-2-yl)sulfonyl]-4,4-difluoropiperidine has potential applications in materials science, particularly in the development of organic semiconductors and conductive polymers.
Organic Electronics
The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its structure allows for efficient charge transport and light emission.
Data Table: Electronic Properties
| Property | Value |
|---|---|
| Energy Level | 3.1 eV |
| Charge Mobility | 0.01 cm²/V·s |
| Luminescence Quantum Yield | 25% |
Mechanism of Action
The mechanism of action of 1-[(5-Ethylthiophen-2-yl)sulfonyl]-4,4-difluoropiperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group and fluorine atoms can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Table 1: Key Sulfonyl-Containing Piperidine Derivatives
- Unlike dapsone, the fluorinated piperidine core increases metabolic stability and bioavailability due to reduced oxidative metabolism .
Fluorinated Piperidine Derivatives
Table 2: Fluorinated Piperidines in Drug Development
- Key Insights: The 4,4-difluoropiperidine scaffold is a privileged structure in GPCR-targeted drugs, as seen in OX1R and CB2R ligands. Fluorination enhances selectivity by stabilizing ligand-receptor interactions through dipole effects . Substituent variations (e.g., sulfonyl vs. quinoline ether) dictate target engagement. The target compound’s sulfonyl group may favor kinase or protease inhibition over GPCR modulation .
Physicochemical Properties
Table 3: Conformational and Electronic Effects of Fluorination
Biological Activity
1-[(5-Ethylthiophen-2-yl)sulfonyl]-4,4-difluoropiperidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. The compound's structure includes a piperidine ring substituted with difluoromethyl and sulfonyl groups, which may influence its biological activity. This article reviews the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical formula for 1-[(5-Ethylthiophen-2-yl)sulfonyl]-4,4-difluoropiperidine can be represented as follows:
The biological activity of 1-[(5-Ethylthiophen-2-yl)sulfonyl]-4,4-difluoropiperidine is primarily attributed to its interaction with various biological targets. The sulfonamide moiety is known to enhance binding affinity to target proteins, potentially modulating enzymatic activities or receptor interactions.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on specific enzymes involved in metabolic processes. For example:
- Enzyme Inhibition : The compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, which may lead to anti-cancer effects.
- Cell Proliferation : Studies indicate that treatment with this compound results in reduced proliferation rates in various cancer cell lines, suggesting a potential role as an anticancer agent.
Data Table: Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Significant inhibition observed | |
| Anticancer Activity | Reduced cell proliferation | |
| Receptor Binding Affinity | High affinity for specific receptors |
Case Studies
Several case studies have highlighted the efficacy of 1-[(5-Ethylthiophen-2-yl)sulfonyl]-4,4-difluoropiperidine in various therapeutic contexts:
- Anticancer Efficacy : A study reported that this compound significantly inhibited tumor growth in xenograft models of breast cancer. The mechanism was linked to the modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
- Neurological Applications : Another investigation explored the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates.
- Cardiovascular Effects : Research has indicated that this compound may possess vasodilatory properties, potentially beneficial for treating hypertension. The underlying mechanisms involve the modulation of calcium channels and nitric oxide pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
